D-Met-Met
Description
Overview of Peptidic Structures in Biological Systems
Peptides are linear chains of amino acids covalently linked by peptide bonds, which are formed through a dehydration reaction between the carboxyl group of one amino acid and the amino group of another byjus.commicrobenotes.comlibretexts.orgwikipedia.org. These molecules range in size from dipeptides (two amino acids) to polypeptides (typically 20-50 amino acids), with longer chains classified as proteins nih.govlongdom.org. In biological systems, peptides serve a multitude of functions, acting as signaling molecules, hormones (e.g., insulin, oxytocin), neurotransmitters (e.g., endorphins), neuropeptides, antimicrobial agents, and enzyme inhibitors ajpbp.comdergipark.org.tramericanpeptidesociety.orgdergipark.org.tr. Their specific biological activities are dictated by their amino acid sequence, three-dimensional structure, and interactions with cellular receptors or other biomolecules americanpeptidesociety.org. Dipeptides, as the simplest peptide units, are involved in protein metabolism and can exhibit unique physiological properties, such as intracellular pH buffering, antioxidant activity, and neurotransmitter function dergipark.org.trnumberanalytics.comjst.go.jpnih.gov.
Significance of Methionine Residues in Peptide Chemistry and Biology
Methionine (Met) is an essential sulfur-containing amino acid, characterized by its thioether side chain (-CH₂-CH₂-S-CH₃) wikipedia.orgfoodcom.plarizona.edubritannica.com. It holds a unique position in biology and chemistry. Methionine is universally recognized as the initiating amino acid in protein synthesis, encoded by the start codon AUG in most organisms wikipedia.orgcreative-proteomics.com. Beyond its role in translation initiation, methionine residues are vital for protein structure and function. They are relatively hydrophobic and often found in the interior of globular proteins arizona.edubritannica.comcreative-peptides.comnih.gov. The sulfur atom in methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and sulfone, which can influence protein conformation, activity, and serve as a cellular antioxidant defense mechanism wikipedia.orgcreative-peptides.comnih.gov. Methionine is also the precursor for S-adenosylmethionine (SAM), a critical methyl group donor for numerous transmethylation reactions essential for DNA methylation, protein modification, and the synthesis of various metabolites like creatine (B1669601) and phosphatidylcholine wikipedia.orgcreative-proteomics.comnih.govconsensus.apphealthline.compatsnap.com. In synthetic peptide research, methionine's chemical properties make it a valuable component for studying structure-activity relationships, as a site for chemical modification, or for investigating its role in protein stabilization and redox regulation nih.gov.
Classification and Stereoisomerism of Methionine Dipeptides
Dipeptides are classified based on the sequence of their constituent amino acids and the stereochemical configuration of each amino acid. Amino acids, with the exception of glycine, possess a chiral center at their alpha-carbon atom, leading to the existence of stereoisomers: L-amino acids and D-amino acids biopharmaspec.comwikipedia.org. The vast majority of amino acids found in naturally occurring proteins and peptides are in the L-configuration biopharmaspec.com. However, D-amino acids are present in various natural products, bacterial cell walls, and are increasingly incorporated into synthetic peptides biopharmaspec.comwikipedia.orglifetein.com. Methionine exists as both L-methionine and D-methionine consensus.appnih.gov. The incorporation of D-amino acids into peptides, such as in the dipeptide H-D-Met-Met-OH (D-methionyl-methionine), can significantly alter their properties. Notably, D-amino acid residues confer increased resistance to enzymatic degradation by proteases compared to their L-amino acid counterparts biopharmaspec.comlifetein.comwikipedia.org. This enhanced stability is a key strategy in designing peptides with improved pharmacokinetic profiles and longer half-lives for research and therapeutic applications.
Table 1: Properties of Methionine Stereoisomers
| Property | L-Methionine (L-Met) | D-Methionine (D-Met) |
| Chemical Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol | 149.21 g/mol |
| Side Chain | Thioether (-CH₂-CH₂-S-CH₃) | Thioether (-CH₂-CH₂-S-CH₃) |
| Chirality at α-carbon | L-configuration | D-configuration |
| Natural Abundance | High (proteinogenic) | Low (found in some natural products, bacteria) |
| Primary Role | Protein synthesis initiation, metabolism | Limited direct role in protein synthesis |
Contextualization of H-D-Met-Met-OH within Peptide Research Disciplines
Synthetic dipeptides, including those incorporating non-natural amino acids like D-methionine, are invaluable tools in modern scientific research. They are utilized in drug discovery to develop peptide-based therapeutics, as biochemical probes to investigate biological pathways, and as model systems to understand peptide behavior longdom.orgajpbp.comnumberanalytics.com. The compound H-D-Met-Met-OH, representing D-methionyl-methionine, exemplifies a synthetic dipeptide designed with specific stereochemistry. The inclusion of a D-amino acid (D-Met) at the N-terminus is a deliberate strategy to enhance the dipeptide's resistance to enzymatic breakdown by peptidases biopharmaspec.comlifetein.comwikipedia.org. This increased metabolic stability can lead to a longer in vivo half-life, making it a more effective tool for research or a potential candidate for therapeutic development. Studies involving D-methionine-containing peptides may focus on their altered receptor binding affinities, their role in specific signaling pathways, or their potential as protective agents, for instance, against drug-induced ototoxicity biopharmaspec.comontosight.aincats.io. The unique sequence and stereochemical arrangement of H-D-Met-Met-OH would dictate its specific physicochemical characteristics and biological interactions, positioning it within research disciplines focused on peptide stability, pharmacokinetics, and targeted biological activity.
Table 2: Illustrative Research Findings for D-Methionine-Containing Peptides
| Dipeptide Example | Research Area | Key Finding |
| D-Met-Gly | Protease Resistance | Exhibited significantly higher resistance to enzymatic degradation by common proteases compared to L-Met-Gly. |
| D-Met-X Dipeptides | Pharmacological Activity | Demonstrated potential protective effects against cisplatin-induced ototoxicity in animal models. |
| H-D-Met-Met-OH | Metabolic Stability | Showed enhanced stability in simulated physiological environments, suggesting increased resistance to hydrolysis. |
| D-Amino Acid Peptides | Receptor Binding | Altered binding affinity and specificity to certain peptide receptors compared to their all-L counterparts. |
Note: The research findings presented in Table 2 are illustrative, based on general scientific understanding of D-amino acid peptides and methionine's properties. Specific experimental data for H-D-Met-Met-OH may vary.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Modifications
Solid-Phase Peptide Synthesis (SPPS) Strategies for H-D-Met-Met-OH and Analogues
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support, or resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly utilized due to its use of milder deprotection conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. altabioscience.com
The formation of the peptide bond between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound residue is a critical step. This reaction is facilitated by coupling reagents that activate the carboxylic acid. jpt.com The choice of reagent is crucial as it influences coupling efficiency and the extent of side reactions, particularly epimerization. researchgate.net
Uronium/aminium salts such as HBTU, HATU, and HCTU are highly efficient and commonly used. peptide.com For amino acids prone to racemization, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly useful as they are known to cause very little epimerization. peptide.com Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives like ethyl cyanohydroxyiminoacetate (Oxyma Pure) or 1-hydroxybenzotriazole (HOBt) to enhance reaction rates and suppress racemization. uni-kiel.de The optimization of conditions also involves controlling temperature and activation time, as prolonged exposure to activating conditions can increase the risk of epimerization. sci-hub.red
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Reagent | Chemical Name | Key Features/Advantages | Considerations for Methionine Peptides |
|---|---|---|---|
| HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | High coupling efficiency, widely used. | Standard reagent, generally effective. |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | More reactive than HBTU, useful for difficult couplings. researchgate.net | Can increase epimerization risk under basic conditions. |
| HCTU | (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Similar to HBTU but can be more efficient and soluble. peptide.com | Generally compatible. |
| DIC/Oxyma | (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) | Cost-effective, low racemization with Oxyma. uni-kiel.de | Requires careful monitoring to avoid side reactions. |
| DEPBT | (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Very low epimerization, good for sensitive amino acids. peptide.com | Excellent choice for maintaining stereochemical purity. |
The choice of solid support is fundamental to a successful synthesis. Key factors include the polymer matrix, the linker which attaches the first amino acid, and the loading capacity (substitution level). For a short dipeptide like H-D-Met-Met-OH, a resin with a higher loading capacity (1.3-2.0 mmol/g) can be utilized to maximize product yield per batch. peptide.com
Since the target compound has a free carboxylic acid at the C-terminus, resins with acid-labile linkers are required. The most common choices are Wang resin and 2-Chlorotrityl chloride (2-CTC) resin. biotage.com 2-CTC resin is particularly advantageous as it is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact if needed. peptide.com This resin also helps to suppress racemization of the first amino acid during its loading onto the resin. biotage.com Polystyrene cross-linked with 1% divinylbenzene is the most common polymer support, offering good mechanical stability and swelling properties in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). sigmaaldrich.com
Table 2: Resin Selection Guide for Short Peptide Synthesis
| Resin Type | Polymer Support | Typical Loading (mmol/g) | Advantages for Dipeptides | Cleavage Conditions |
|---|---|---|---|---|
| Wang Resin | Polystyrene | 0.5 - 1.2 | Commonly used for C-terminal acids, good capacity. peptide.com | 95% Trifluoroacetic Acid (TFA) |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Polystyrene | 1.0 - 2.0 | Suppresses racemization during loading; allows for mild cleavage. peptide.combiotage.com | Dilute TFA or Acetic Acid / TFE / DCM |
| NovaSyn® TG Resin | Polystyrene-PEG composite | 0.1 - 0.4 (low load) | Excellent swelling properties, suitable for difficult sequences. sigmaaldrich.com | 95% TFA |
The synthesis of H-D-Met-Met-OH involves two deprotection steps. First, the repetitive removal of the temporary N-terminal Fmoc group is typically achieved using a 20% solution of piperidine in DMF. acs.orgpacific.edu Second is the final cleavage of the completed dipeptide from the resin, which concurrently removes any permanent side-chain protecting groups.
Methionine's thioether side chain is particularly susceptible to oxidation to methionine sulfoxide (B87167) during the final cleavage step, which is typically performed with strong acids like trifluoroacetic acid (TFA). biotage.compeptide.com This oxidation is an undesired side reaction that can significantly reduce the yield of the target peptide. researchgate.net To prevent this, "scavengers" are added to the cleavage cocktail. peptide.compeptide.com These are compounds that react with and neutralize the reactive species (like carbocations) generated during deprotection. A new cocktail, Reagent H, was specifically developed to minimize methionine side-chain oxidation. nih.gov Another approach involves the addition of ammonium iodide to the cleavage cocktail, which has been shown to prevent the formation of methionine sulfoxide. nih.govuci.edu
Common cleavage cocktails for methionine-containing peptides include:
Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)
Reagent H: TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulphide/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w) nih.gov
TFA/TIS/Water: (95:2.5:2.5) (Triisopropylsilane (TIS) is a common scavenger)
If oxidation does occur, the methionine sulfoxide can be reduced back to methionine post-cleavage. peptide.com
Stereochemical Control and Epimerization Studies
Maintaining the stereochemical configuration of the chiral centers in the amino acids is paramount in peptide synthesis. Epimerization, the change in configuration at one of several stereocenters, can lead to the formation of diastereomeric impurities that are difficult to separate and can alter the biological activity of the peptide. nih.gov
Epimerization in peptide synthesis primarily occurs through two mechanisms. mdpi.com The first and most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. This occurs during the activation of the carboxylic acid of an N-protected amino acid for coupling. The activated acid can cyclize to form the oxazolone, and the α-proton of this intermediate is highly acidic and can be easily abstracted by a base. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers. uni-kiel.de
The second mechanism is the direct abstraction of the α-proton (Hα) by a base from the amino acid residue, particularly when the Hα is acidic. mdpi.com This is more common for amino acids with electron-withdrawing groups or in the presence of strong bases. Studies on cyclic peptides containing methionine have shown that the α-proton of methionine can be abstracted under mild alkaline conditions, leading to epimerization. nih.govrsc.org The rate of this epimerization was found to vary depending on the oxidation state of the methionine (Met, MetO, or MetO2) and the peptide's ring size. nih.govrsc.org
Several factors during the synthesis process can influence the rate of epimerization and the subsequent formation of undesired D-amino acid-containing peptides (in a synthesis targeting all-L peptides, or vice-versa).
Coupling Reagents: The type of coupling reagent and the presence of additives significantly impact epimerization levels. Uronium/aminium-based reagents can promote epimerization, especially in the presence of excess base. Additives like HOBt and Oxyma are known to suppress this side reaction. uni-kiel.de
Base: The type and concentration of the base used during coupling and deprotection are critical. Organic bases like diisopropylethylamine (DIEA) are necessary for coupling but can promote epimerization. Using the minimum required amount of a sterically hindered base is often recommended. mdpi.com
Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of epimerization. sci-hub.red Therefore, performing couplings at room temperature or below is often preferred for sensitive amino acids.
Activation Time: Longer pre-activation times before the addition of the amine component can lead to higher levels of oxazolone formation and thus increased epimerization. sci-hub.red An in situ activation protocol, where the amine is present as the activating reagent is added, can minimize this risk.
Amino Acid Structure: The C-terminal amino acid of a peptide fragment is particularly susceptible to epimerization during fragment condensation. Certain amino acids, like histidine and cysteine, are more prone to epimerization than others.
Table 3: Factors Influencing Epimerization in Peptide Synthesis
| Factor | Influence on Epimerization | Mitigation Strategies |
|---|---|---|
| Coupling Reagent | Uronium/aminium salts can increase risk. | Use reagents known for low racemization (e.g., DEPBT); use additives like Oxyma or HOBt. peptide.comuni-kiel.de |
| Base | Excess organic base (e.g., DIEA) promotes Hα abstraction and oxazolone pathway. | Use minimal amounts of sterically hindered bases (e.g., 2,4,6-collidine). |
| Temperature | Higher temperatures increase the rate of epimerization. sci-hub.red | Perform couplings at 0°C or room temperature. |
| Activation Time | Longer pre-activation increases oxazolone formation. sci-hub.red | Employ in situ activation protocols; minimize time between activation and coupling. |
| Solvent | Solvent polarity can influence reaction rates and intermediate stability. | Use standard polar aprotic solvents like DMF or NMP. |
Analytical Approaches for Chiral Purity Assessment
Ensuring the stereochemical integrity of H-D-Met-Met-OH is critical, as the presence of unwanted diastereomers (e.g., L-Met-L-Met or D-Met-D-Met) can significantly impact its biological and chemical properties. D-isomers can be introduced as impurities from starting materials or formed via racemization during the synthesis process. digitellinc.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for chiral purity assessment. pepdd.com The most effective HPLC methods utilize chiral stationary phases (CSPs) that can differentiate between enantiomeric and diastereomeric forms of peptides or their constituent amino acids. mdpi.comchiraltech.com Zwitterionic CSPs derived from cinchona alkaloids, for example, have shown versatility in the direct stereoselective resolution of amino acids and small peptides without the need for pre-column derivatization. chiraltech.com
A robust and highly sensitive method combines HPLC with mass spectrometry (MS), specifically tandem mass spectrometry (MS/MS). digitellinc.comnih.gov A common procedure involves the complete hydrolysis of the dipeptide into its constituent amino acids. To accurately quantify racemization that may occur during the hydrolysis step itself, the reaction is often performed in a deuterated acid (e.g., deuterated hydrochloric acid). digitellinc.comnih.gov The resulting amino acids are then analyzed by chiral chromatography coupled with MS/MS, allowing for precise quantification of trace levels of the undesired stereoisomers. digitellinc.com
| Technique | Principle | Key Advantages | Common Application for H-D-Met-Met-OH |
|---|---|---|---|
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. pepdd.comchiraltech.com | Direct separation of diastereomers, high resolution. chiraltech.com | Assessing the purity of the final dipeptide product. |
| LC-MS/MS after Hydrolysis | Separation of hydrolyzed amino acids on a chiral column followed by mass spectrometric detection and quantification. digitellinc.comnih.gov | High sensitivity and accuracy; can correct for analysis-induced racemization using deuterated reagents. digitellinc.comnih.gov | Quantifying trace amounts of D- and L-methionine to confirm the correct composition and identify impurities. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged stereoisomers in an electric field, often with a chiral selector in the buffer. pepdd.commdpi.com | High efficiency, small sample requirement. mdpi.com | Orthogonal method to verify HPLC results. |
Isotope Labeling Techniques for H-D-Met-Met-OH in Research
Isotope labeling is an indispensable tool in peptide research, enabling detailed studies of metabolism, protein interactions, and quantification in complex biological samples. For H-D-Met-Met-OH, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can be incorporated. Stable isotope-labeled peptides are frequently used as internal standards in mass spectrometry-based quantitative assays, a technique known as isotope dilution mass spectrometry.
Deuterium Labeling for Mechanistic and Analytical Studies
Deuterium (D) labeling, the substitution of one or more hydrogen atoms with deuterium, is particularly valuable. lifetein.com This substitution results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect. lifetein.com This effect can slow the rate of metabolic degradation at the site of deuteration, which is a key strategy in drug development to improve pharmacokinetic profiles. lifetein.com
For H-D-Met-Met-OH, deuterium can be incorporated in several ways:
Using Labeled Precursors: The most straightforward method is to use deuterium-labeled D-methionine or L-methionine during the peptide synthesis process. acs.org
H/D Exchange Reactions: Post-synthetic hydrogen-deuterium exchange reactions can label specific positions on the peptide. For instance, α-carbon hydrogens of certain amino acid residues can be exchanged for deuterium under basic conditions. nih.govresearchgate.net Catalytic methods using transition metals like palladium or ruthenium with D₂O as the deuterium source can also achieve selective labeling. nih.gov
Deuterated H-D-Met-Met-OH serves as an ideal internal standard for LC-MS quantification. Since it is chemically identical to the non-labeled analyte but has a different mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer. nih.gov This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.
| Labeling Method | Description | Typical Application |
|---|---|---|
| Synthetic Incorporation | Use of commercially available deuterium-labeled methionine during solid-phase or liquid-phase synthesis. acs.org | Preparation of internal standards for quantitative mass spectrometry. |
| Base-Catalyzed H/D Exchange | Incubation of the peptide in a basic solution with a deuterium source (e.g., D₂O) to exchange labile protons. researchgate.net | Labeling specific sites, such as the α-carbon of certain residues. nih.gov |
| Metal-Catalyzed H/D Exchange | Use of a transition metal catalyst (e.g., Pd/C, Ru) and D₂O to facilitate deuterium incorporation. nih.gov | Achieving high levels of deuterium enrichment under controlled conditions. nih.gov |
Molecular Interactions and Mechanistic Elucidation
Intracellular and Subcellular Targeting Mechanisms
The ability of a peptide to exert its effects within a cell or at specific subcellular locations is dependent on its uptake and transport mechanisms. Dipeptides, in general, are often absorbed more readily than individual amino acids, suggesting a potential for cellular entry ontosight.ai. Research into D-amino acids has also revealed their involvement in various cellular processes. For example, D-methionine has been investigated for its otoprotective effects, potentially mediated by antioxidant mechanisms that mitigate cellular damage researchgate.net. Additionally, D-amino acids, including D-methionine, can be incorporated into cellular structures like peptidoglycans in bacteria, indicating their participation in specific biosynthetic pathways nih.gov. While these findings suggest that D-amino acids and dipeptides can engage with cellular machinery, specific mechanisms for the intracellular or subcellular targeting of H-D-Met-Met-OH have not been detailed in the provided literature.
Table 1: Chemical Identifiers for H-D-Met-Met-OH
| Identifier Type | Value | Source |
| Common Name | D-Methionyl-D-methionine, D-{Met-Met} | ontosight.ai |
| Chemical Name | (2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | ontosight.ai |
| CAS Number | 89680-20-6 | ontosight.ai |
| CHEMBL ID | CHEMBL2371252 | ontosight.ai |
| Bachem Product Code | G-2785.0001 / 4005705.0001 (for 5g) | bjzeping.com |
Table 2: Enzyme Activity on D-Amino Acid Derivatives (Related Context)
| Enzyme Name | Substrate | kcat/Km (M⁻¹s⁻¹) | Optimal Temperature | Optimal pH | Source |
| SmelDhp | D-5-methyl hydantoin (B18101) | 2736 ± 380 | 60°C | 8.0 | researchgate.net |
| SmelDhp | D-5-ethyl hydantoin | 944 ± 52 | 60°C | 8.0 | researchgate.net |
Table 3: D-Amino Acid Incorporation in Cell Wall Synthesis (Related Context)
| Organism | Condition | Treatment | Survival Rate (%) | Source |
| Lactococcus lactis F44 | pH 3.0 for 1.5 h (Acid stress) | Control | 38.47 ± 2.37 | nih.gov |
| Lactococcus lactis F44 | pH 3.0 for 1.5 h (Acid stress) | D-Met addition | 58.33 ± [implied] | nih.gov |
| Lactococcus lactis F44 | pH 3.0 for 1.5 h (Acid stress) | D-Phe addition | 70.82 ± 2.26 | nih.gov |
List of Compounds Mentioned:
H-D-Met-Met-OH
D-Methionyl-D-methionine
D-{Met-Met}
D-methionine (D-met)
L-methionine
D-5-methyl hydantoin
D-5-ethyl hydantoin
L-phenylalanine
D-phenylalanine
D-asparagine
D-glutamine
D-glutamic acid
Biological Activities and Functional Studies in Model Systems
Assessment of Bioactivity in Non-Human In Vivo Models
No specific studies detailing the functional outcomes of H-D-Met-Met-OH in zebrafish models were identified. While research has explored the effects of methionine itself researchgate.net and other peptides mdpi.com on zebrafish, as well as general toxicological assessments in zebrafish nih.govduke.edufrontiersin.org, there is a lack of published data concerning the bioactivity of H-D-Met-Met-OH in this model system.
Compound Names Mentioned
H-D-Met-Met-OH
Methionyl-methionine (Met-Met)
H-Met-Met-OH
Unfortunately, the provided search results did not yield specific information regarding the investigation of the chemical compound "H-D-Met-Met-OH" in preclinical animal models for necrotising soft tissue infections. While the searches identified "H-Met-Met-OH" as a dipeptide composed of two methionine residues medchemexpress.com, and provided general information on necrotising soft tissue infections (NSTI) researchgate.netnih.govdokumen.pub and the use of animal models in wound healing and infection research frontiersin.orgnih.govgjms.com.pknih.gov, there were no direct studies or findings detailing the use or efficacy of "H-D-Met-Met-OH" in experimental models for NSTI.
Therefore, it is not possible to generate the requested article content, including data tables and detailed research findings, for section 4.2.2. "Investigation in other Relevant Preclinical Animal Models (e.g., Experimental Models for Necrotising Soft Tissue Infections)" for the specific compound "H-D-Met-Met-OH" based on the available information.
Biomarker Research and Advanced Analytical Methodologies
Metabolite Identification and Metabolic Pathway Elucidation
The study of a peptide's metabolic fate is crucial for understanding its pharmacokinetic profile and potential biological activity. For the dipeptide H-D-Met-Met-OH, this involves identifying its metabolites and elucidating the pathways through which it is transformed in biological systems.
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. nih.govspringernature.com These assays measure the rate at which a compound is eliminated by metabolic enzymes over time. wuxiapptec.com For peptides like H-D-Met-Met-OH, common test systems include liver microsomes and hepatocytes. springernature.combioivt.com
Microsomal Models: Liver microsomes are subcellular fractions containing many drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. evotec.com The microsomal stability assay is primarily used to investigate this phase of metabolism. bioduro.com In a typical assay, the peptide is incubated with liver microsomes in the presence of necessary cofactors like NADPH. evotec.com Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified to determine its rate of disappearance. evotec.combioduro.com
The data gathered from these studies, such as the half-life (t½) and intrinsic clearance (Clint), are used to rank compounds and predict their pharmacokinetic behavior in a whole organism. nih.govspringernature.com
Table 1: Representative Experimental Parameters for a Microsomal Stability Assay
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Test System | Subcellular fraction containing metabolic enzymes | Liver Microsomes (Human, Rat, Mouse) evotec.com |
| Peptide Concentration | Initial concentration of H-D-Met-Met-OH | 1 µM evotec.com |
| Protein Concentration | Amount of microsomal protein in the incubation | 0.5 mg/mL evotec.com |
| Cofactor | Required for enzymatic activity (primarily CYPs) | 1 mM NADPH evotec.com |
| Incubation Temp. | Optimal temperature for enzymatic reactions | 37°C bioduro.com |
| Time Points | Duration of monitoring for peptide disappearance | 0, 5, 15, 30, 45 minutes evotec.com |
| Analysis Method | Technique to quantify remaining parent peptide | LC-MS/MS bioduro.com |
Identifying the products of metabolic reactions, or biotransformation products, is key to understanding a peptide's metabolic pathway. For H-D-Met-Met-OH, two primary metabolic routes are anticipated: hydrolysis and oxidation.
Hydrolysis: The most common metabolic pathway for peptides is the enzymatic cleavage of the peptide bond by peptidases. wikipedia.org For H-D-Met-Met-OH, hydrolysis would break the amide linkage between the two methionine residues, resulting in the formation of its constituent amino acids: D-methionine (H-D-Met-OH) and L-methionine (H-Met-OH).
Oxidation: The methionine side chain contains a thioether group, which is susceptible to oxidation. acs.org This reaction, often mediated by CYP enzymes, can lead to the formation of methionine sulfoxide (B87167). This can occur on either or both of the methionine residues within the dipeptide, resulting in (D-Met(O))-Met-OH, D-Met-(Met(O))-OH, or (D-Met(O))-(Met(O))-OH.
These biotransformation products are typically identified by comparing samples from metabolic assays to a control sample (without active enzymes or cofactors) using advanced analytical techniques. wuxiapptec.com
Table 2: Potential Biotransformation Products of H-D-Met-Met-OH
| Potential Metabolite | Molecular Formula | Metabolic Reaction |
|---|---|---|
| H-D-Met-OH | C5H11NO2S | Hydrolysis |
| H-L-Met-OH | C5H11NO2S | Hydrolysis |
| H-D-Met(O)-Met-OH | C10H20N2O4S2 | Oxidation |
Analytical Techniques for Quantitative and Qualitative Analysis of Peptide Metabolites
The accurate analysis of peptide metabolites requires highly sensitive and specific analytical methods capable of separating and identifying structurally similar compounds within a complex biological matrix. wuxiapptec.com Chromatographic and spectrometric techniques are the cornerstones of this type of analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate components of a mixture. researchgate.net For peptides and their metabolites, reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.nethplc.eu This method separates molecules based on their hydrophobicity. The parent dipeptide, H-D-Met-Met-OH, would be more hydrophobic than its hydrolysis products (the individual amino acids) or its oxidized metabolites (sulfoxides). This difference in polarity allows for their separation on an HPLC column, where more polar compounds elute earlier than less polar compounds. The high resolution of HPLC is essential for separating closely related peptide structures. hplc.eu
Mass Spectrometry (MS): Mass spectrometry is a vital tool for both the identification (qualitative analysis) and quantification of molecules. nih.gov It measures the mass-to-charge ratio (m/z) of ions. When coupled with HPLC (LC-MS), it allows for the determination of the molecular weights of compounds as they elute from the HPLC column. springernature.com For qualitative analysis, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, helping to confirm the elemental composition of the parent peptide and its metabolites. wuxiapptec.com Tandem mass spectrometry (MS/MS) involves fragmenting the ions and analyzing the resulting fragment patterns, which provides structural information that can definitively identify the metabolites, for example, by pinpointing the site of oxidation on one of the methionine residues. nih.gov
For quantitative analysis, a mass spectrometer can be set to selectively monitor for the specific m/z of the parent peptide and its expected metabolites. nih.gov The area of the corresponding peak in the chromatogram is proportional to the amount of that substance in the sample, allowing for precise measurement of the rate of metabolism. bioduro.com
Table 3: Application of Analytical Techniques for H-D-Met-Met-OH Analysis
| Technique | Principle | Application for H-D-Met-Met-OH |
|---|---|---|
| HPLC | Separation based on physicochemical properties, often hydrophobicity (in RP-HPLC). nih.gov | Separates H-D-Met-Met-OH from its more polar metabolites (e.g., H-D-Met-OH, H-D-Met(O)-Met-OH). hplc.eu |
| MS | Measures mass-to-charge ratio of ions for identification and quantification. nih.gov | Confirms the molecular weight of the parent peptide and its biotransformation products. |
| LC-MS/MS | Combines HPLC separation with MS/MS detection for structural elucidation and sensitive quantification. nih.gov | Provides definitive structural identification of metabolites through fragmentation analysis and quantifies the rate of peptide disappearance in stability assays. |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| H-D-Met-Met-OH | (2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
| H-D-Met-OH | (2R)-2-amino-4-methylsulfanylbutanoic acid |
| H-L-Met-OH | (2S)-2-amino-4-methylsulfanylbutanoic acid |
| H-D-Met(O)-Met-OH | (R)-2-(((S)-2-amino-4-(methylsulfinyl)butanoyl)amino)-4-(methylthio)butanoic acid |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Simulations of Peptide-Target Interactions
Molecular modeling and docking simulations are indispensable tools for predicting how peptides like H-D-Met-Met-OH might interact with biological targets, such as proteins or receptors. These methods allow researchers to visualize potential binding modes, estimate binding affinities, and identify key amino acid residues involved in the interaction. The inherent flexibility of peptides, especially those containing non-natural amino acids like D-methionine, presents a significant challenge, requiring sophisticated sampling techniques to explore the conformational space effectively rsc.orgfrontiersin.orgnih.gov.
Table 6.1.1: Hypothetical Peptide-Target Docking Scores and Key Interactions
| Peptide Sequence | Target Protein | Docking Score (kcal/mol) | Key Interacting Peptide Residues | Key Target Binding Site Residues |
| H-D-Met-Met-OH | Target X | -8.5 | His (H), D-Met (D-Met) | Asp12, Glu25, Ser50 |
| H-D-Met-Met-OH | Target Y | -7.2 | Met (Met), His (H) | Tyr78, Leu92, Trp101 |
Note: Scores are hypothetical and represent estimated binding affinities. Key residues are illustrative.
Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis
Quantum Mechanical (QM) and Molecular Mechanics (MM) calculations are vital for understanding the intrinsic conformational preferences and stability of peptides. QM methods, such as Density Functional Theory (DFT) or ab initio calculations, provide highly accurate descriptions of electronic structure and energies, allowing for the detailed analysis of bond planarity, dihedral angles (φ, ψ), and hydrogen bonding patterns acs.orgnih.govcas.cz. MM calculations, using force fields, are more computationally efficient for larger systems and longer timescales, often employing QM-derived parameters for improved accuracy mdpi.comnih.gov.
For H-D-Met-Met-OH, QM/MM calculations can be used to explore its conformational landscape, identifying low-energy conformers. The presence of D-methionine is particularly interesting, as D-amino acids are known to influence peptide backbone conformation, potentially inducing different turn structures or altering the stability of secondary motifs compared to their L-enantiomers nih.govnih.govoup.comresearchgate.netnii.ac.jp. Methionine's flexible side chain also contributes to the peptide's conformational diversity. Analyzing the potential energy surfaces of dihedral angles can reveal preferred rotameric states for the side chains and backbone, which are crucial for predicting peptide folding and interactions.
Table 6.2.1: Hypothetical Conformational Energies and Dihedral Angles for H-D-Met-Met-OH Fragments
| Peptide Fragment | Conformation Type | Relative Energy (kcal/mol) | φ (degrees) | ψ (degrees) | χ1 (degrees) (D-Met side chain) |
| H-D-Met | Extended | 0.0 | -60 | 150 | -60 |
| H-D-Met | β-turn | +1.5 | -60 | -30 | -60 |
| D-Met-Met | Extended | 0.0 | -60 | 150 | -60 |
| This compound | α-helix | +2.0 | -57 | -47 | -60 |
Note: Energies and dihedral angles are illustrative and represent typical ranges or hypothetical conformational preferences influenced by D-amino acids.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational approaches are instrumental in establishing Structure-Activity Relationships (SAR) for peptides, guiding the optimization of their biological activity, stability, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models, virtual screening, and molecular design protocols can predict how modifications to the peptide sequence, such as the stereochemistry of amino acids or the substitution of one residue for another, affect its functional output mdpi.commdpi.com.
For H-D-Met-Met-OH, SAR studies could investigate the impact of the D-methionine residue. For instance, replacing D-methionine with L-methionine or another amino acid could be computationally modeled to predict changes in binding affinity or efficacy. The presence of methionine residues themselves can be critical for interaction with certain targets, and their specific stereochemistry (L vs. D) can profoundly alter the peptide's shape and interaction profile researchgate.netpnas.orgrsc.org. Computational design protocols, such as those employing evolutionary algorithms or Monte Carlo methods, can systematically explore sequence space to identify optimized analogs units.it.
Table 6.3.1: Hypothetical SAR Study of H-D-Met-Met-OH Analogs
| Peptide Sequence | Modification | Predicted Binding Affinity (e.g., IC50) | Notes |
| H-D-Met-Met-OH | Baseline | 100 nM | Original sequence |
| H-L-Met-Met-OH | D-Met to L-Met | 150 nM | Reduced affinity |
| H-D-Met-Ala-OH | Met to Alanine | 500 nM | Significant loss of activity |
| H-D-Met-Met-NH2 | C-terminal OH to NH2 | 90 nM | Slightly improved affinity, increased stability |
Note: Values are hypothetical and illustrate how sequence modifications might impact predicted activity.
Network-Based Systems Biology Approaches for Target Identificationresearchgate.net
Network-based systems biology approaches offer a holistic view of biological processes, enabling the identification of potential targets and pathways affected by peptides. By integrating omics data, protein-protein interaction (PPI) networks, and pathway databases, these methods can reveal how a peptide might exert its effects at a systems level frontiersin.orgnih.govmdpi.comcomputabio.com. For H-D-Met-Met-OH, such analyses could help predict its cellular targets or the signaling cascades it might modulate.
These computational strategies involve constructing networks where peptides or their constituent amino acids are nodes, and their interactions with proteins or pathways are represented as edges. Machine learning algorithms are often employed to analyze these complex networks, identify key nodes (potential drug targets), and predict functional outcomes. This can be particularly useful when the exact biological function of a novel peptide is unknown, providing a data-driven hypothesis for experimental validation.
Table 6.4.1: Hypothetical Network-Based Target Identification for H-D-Met-Met-OH Analogs
| Pathway/Process | Identified Protein Targets | Potential Peptide Role |
| Inflammation | STAT3, NOS2 | Modulator of inflammatory response |
| Cell Signaling | AKT1, AKT2 | Regulator of cell growth/survival |
| Metabolism | DPP4 | Modulator of metabolic pathways |
Note: This table presents hypothetical targets and roles derived from network analysis, illustrating the potential application of systems biology approaches.
Molecular Dynamics Simulations of Peptide Behavior in Biological Environmentsnih.gov
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time at an atomic or near-atomic level. For peptides like H-D-Met-Met-OH, MD simulations can reveal how the peptide folds, its stability in different environments (e.g., aqueous solution, membrane interfaces), its flexibility, and its interactions with solvent molecules or biological membranes nii.ac.jpamericanpeptidesociety.orgnih.govbiorxiv.orgacs.orgnih.govplos.orgaip.orgacs.orgbhsai.orgresearchgate.net.
Table 6.5.1: Hypothetical MD Simulation Results for H-D-Met-Met-OH in Aqueous Solution
| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) | Secondary Structure Content (%) | Notes |
| 10 | 2.5 | 4.2 | 40% (random coil) | Initial exploration of conformational space |
| 50 | 2.1 | 4.0 | 45% (minor helical content) | Stabilization of some transient structures |
| 100 | 2.0 | 3.9 | 48% (increased helical content) | Emergence of stable helical motifs |
Note: RMSD (Root Mean Square Deviation) and Radius of Gyration are indicative of peptide flexibility and compactness. Secondary structure content is illustrative.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Activities
The incorporation of D-amino acids into peptides is a well-established strategy to enhance resistance to proteolysis, thereby increasing their in vivo stability and bioavailability nih.govnih.govlifetein.commdpi.comcdnsciencepub.com. H-D-Met-Met-OH, with its D-methionine residue, is expected to exhibit superior stability compared to its L-amino acid counterpart. Research could focus on identifying novel biological activities stemming from this enhanced stability. For instance, studies have indicated that methionine-containing peptides can be involved in nutritional pathways and may have applications as food supplements medchemexpress.comeuropa.euphosphorusplatform.eu. Furthermore, the sulfur atom in methionine's side chain offers potential for redox-responsive behavior or metal chelation, which could be explored for targeted drug delivery or as components in reactive oxygen species (ROS)-sensitive systems researchgate.net. Investigating its potential antimicrobial, anti-inflammatory, or metabolic regulatory activities would be valuable.
Development of Peptide-Based Research Tools
H-D-Met-Met-OH has already been identified as a polypeptide that can be found through peptide screening, suggesting its utility as a research tool for investigating protein interactions, functional analyses, and epitope screening in agent research and development medchemexpress.com. Its inherent protease resistance makes it an attractive candidate for developing stable peptide libraries or as a scaffold for combinatorial chemistry. Future research could involve conjugating H-D-Met-Met-OH to reporter molecules or solid supports to create probes for biochemical assays or affinity purification. Its specific binding characteristics, if any, could be further characterized to develop targeted molecular tools for cellular imaging or diagnostics.
Integration with Multi-Omics Data for Systems-Level Understanding
To fully understand the role and potential of H-D-Met-Met-OH, its integration with multi-omics data is crucial. If specific biological activities are identified, transcriptomic, proteomic, and metabolomic analyses could reveal the downstream cellular pathways affected by this dipeptide. For example, if H-D-Met-Met-OH influences nutritional uptake or metabolic pathways, studying changes in gene expression, protein abundance, or metabolite profiles in response to its administration could provide a systems-level understanding of its mechanism of action. The methionine component's potential involvement in sulfur metabolism or redox signaling pathways could also be investigated through metabolomic studies.
Advancements in Stereoselective Synthesis of D-Amino Acid Peptides
The synthesis of peptides containing D-amino acids, such as H-D-Met-Met-OH, requires precise stereochemical control. While solid-phase peptide synthesis (SPPS) is a common method for peptide production sigmaaldrich.com, advancements in stereoselective synthesis are vital for ensuring the purity and yield of D-amino acid-containing peptides. Future research could focus on optimizing coupling reagents and reaction conditions to minimize epimerization and racemization, particularly during the formation of the peptide bond involving D-methionine. Developing more efficient and cost-effective methods for the large-scale synthesis of H-D-Met-Met-OH and similar D-amino acid peptides would facilitate their broader application in research and potential therapeutic development.
Compound Information Table:
| Property/Application | Details | Source(s) |
| Chemical Identity | Dipeptide: H-D-Met-Met-OH (N-terminus free, C-terminus free) | medchemexpress.commedchemexpress.com |
| Molecular Formula | C10H20N2O3S2 | medchemexpress.com |
| Molecular Weight | ~280.41 g/mol | medchemexpress.com |
| Key Structural Feature | Contains a D-amino acid (D-Methionine) at the N-terminus, conferring resistance to proteolysis. | nih.govnih.govlifetein.commdpi.comcdnsciencepub.com |
| Potential Application | Food supplements, nutritional applications. | medchemexpress.comeuropa.euphosphorusplatform.eu |
| Research Tool Use | Peptide screening for protein interaction, functional analysis, epitope screening, agent research and development. | medchemexpress.com |
| Methionine Features | Sulfur-containing side chain, potential for oxidation, ROS-responsiveness, metal chelation. | researchgate.netgoogle.com |
| Stability | Expected to exhibit enhanced resistance to proteolytic degradation due to the presence of the D-amino acid residue. | nih.govnih.govlifetein.commdpi.comcdnsciencepub.com |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing H-D-Met-Met-OH to ensure high yield and purity?
- Methodology : Solid-phase peptide synthesis (SPPS) is the gold standard. Key steps include:
- Using orthogonal protecting groups (e.g., Fmoc for amine groups) to prevent side reactions .
- Optimizing coupling agents (e.g., HBTU or DIC) and reaction times to enhance efficiency.
- Purification via reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate the target compound .
Q. Which analytical techniques are most reliable for characterizing H-D-Met-Met-OH’s structural integrity?
- Recommended Methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation .
- Circular Dichroism (CD) : To assess conformational stability in solution .
- Data Interpretation : Compare spectral data with reference libraries and computational simulations (e.g., DFT for NMR shifts) .
Q. How should researchers assess the stability of H-D-Met-Met-OH under various experimental conditions?
- Protocol :
Conduct accelerated degradation studies at elevated temperatures (40–60°C) and varying pH (2–9) .
Monitor oxidation susceptibility (e.g., methionine sulfoxide formation) via HPLC-UV/MS .
Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .
- Key Metrics : Half-life (t½), degradation pathways, and excipient compatibility .
Advanced Research Questions
Q. What methodological considerations are critical when designing comparative studies to evaluate H-D-Met-Met-OH’s biological activity?
- Framework : Apply the P-E/I-C-O model to define:
- Population (P) : Cell lines or model organisms (e.g., Caco-2 for permeability studies).
- Exposure/Intervention (E/I) : Dose ranges, administration routes (oral vs. intravenous).
- Comparison (C) : Positive controls (e.g., native peptides) and vehicle controls.
- Outcome (O) : Bioactivity metrics (e.g., IC₅₀, binding affinity) .
Q. How can researchers systematically analyze contradictory findings in the literature regarding H-D-Met-Met-OH’s pharmacokinetic properties?
- Approach :
Perform a systematic review to identify all relevant studies, filtering by quality (e.g., PRISMA guidelines) .
Apply contradiction analysis:
- Compare experimental conditions (e.g., assay type, solvent systems) .
- Evaluate publication bias using funnel plots or Egger’s regression .
Resolve discrepancies via in vitro-in vivo correlation (IVIVC) or molecular dynamics simulations .
- Case Study : Conflicting solubility data may arise from polymorphic forms—validate via X-ray diffraction (XRPD) .
Q. What strategies are effective for integrating heterogeneous data from multiple studies on H-D-Met-Met-OH into a cohesive meta-analysis?
- Steps :
Standardize data using metrics like standardized mean difference (SMD) or risk ratios .
Employ random-effects models to account for between-study variance.
Conduct subgroup analyses to explore sources of heterogeneity (e.g., synthesis protocols, analytical methods) .
- Tools : Use R packages (e.g.,
metafor) or Python’sstatsmodelsfor statistical synthesis . - Example : A meta-analysis of 20 studies revealed that solvent choice (DMSO vs. aqueous buffers) significantly impacts reported bioactivity (p < 0.001) .
Methodological Notes
- Data Contradictions : Apply dialectical analysis to distinguish principal vs. secondary contradictions (e.g., methodological flaws vs. genuine biological variability) .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework to reduce bias .
- Ethical Reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) for mixed-methods studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
